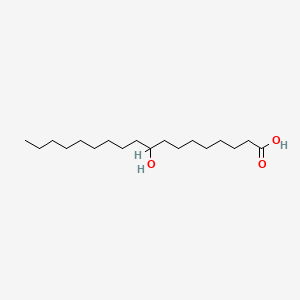

9-Hydroxyoctadecanoic Acid

描述

RN given refers to cpd without isomeric designation; structure given in first source; see also record for 10(9)-hydroxystearic acid

Structure

2D Structure

属性

IUPAC Name |

9-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXDCVAPIMDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948393 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-24-5, 25498-28-6 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10(9)-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Hydroxyoctadecanoic Acid: Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecanoic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in biomedical research due to its diverse biological activities, including its role as an anti-cancer agent and a modulator of cellular signaling. This technical guide provides a comprehensive overview of the chemical structure of 9-HSA, its stereoisomers, and their distinct properties. Detailed experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside an exploration of the key signaling pathways through which 9-HSA exerts its effects, primarily through the inhibition of histone deacetylase 1 (HDAC1) and activation of the G-protein coupled receptor 120 (GPR120). This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.

Chemical Structure and Stereoisomers

This compound, also known as 9-hydroxystearic acid, is a C18 saturated fatty acid with a hydroxyl group located at the ninth carbon atom.[1] Its chemical formula is C18H36O3, and it has a molecular weight of approximately 300.48 g/mol .[1][2] The presence of a chiral center at the C-9 position gives rise to two enantiomers: (9R)-hydroxyoctadecanoic acid and (9S)-hydroxyoctadecanoic acid. These stereoisomers, while possessing identical chemical formulas, exhibit different spatial arrangements of their atoms and can have distinct biological activities.[3][4]

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual enantiomers of this compound are summarized in the table below. The data for the individual enantiomers, particularly specific rotation, are crucial for their characterization and differentiation.

| Property | Racemic this compound | (9R)-Hydroxyoctadecanoic Acid | (9S)-Hydroxyoctadecanoic Acid |

| Molecular Formula | C18H36O3 | C18H36O3 | C18H36O3 |

| Molecular Weight | 300.48 g/mol | 300.48 g/mol | 300.48 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | 433.9 °C at 760 mmHg (Predicted) | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| CAS Number | 3384-24-5 | Data not available | 64144-76-9 |

Experimental Protocols

The synthesis and separation of 9-HSA enantiomers are critical for studying their specific biological roles. Below are detailed methodologies for these procedures.

Enantioselective Synthesis of Methyl (9R)-Hydroxyoctadecanoate

This protocol outlines a method for the synthesis of the methyl ester of the (9R)-enantiomer, which can then be hydrolyzed to the free fatty acid. A common starting material is (S)-dimorphecolic acid, which is naturally occurring.[3]

Workflow for the Synthesis of Methyl (9R)-Hydroxyoctadecanoate

Caption: Synthesis workflow for Methyl (9R)-Hydroxyoctadecanoate.

Detailed Methodology:

-

Extraction: Grind seeds of Dimorphotheca sinuata and suspend them in a 2:1 (v/v) mixture of chloroform and methanol. Stir the mixture for 24 hours in the dark under a nitrogen atmosphere. Filter the suspension and wash the solid residue with chloroform.[3]

-

Transmethylation: Add a solution of sodium methoxide in methanol to the crude lipid extract at 0°C and stir for 2 hours. Acidify the reaction mixture to pH 4.0 and extract the fatty acid methyl esters with n-hexane.[3]

-

Hydrogenation: Dissolve the extracted methyl esters in ethyl acetate and add a catalytic amount of platinum(IV) oxide (Adam's catalyst). Subject the mixture to hydrogenation at 40 psi of H2 pressure until the reaction is complete, as monitored by 1H-NMR spectroscopy.[3]

-

Purification: After hydrogenation, purify the crude product by silica gel column chromatography to isolate methyl (9R)-hydroxyoctadecanoate.[3]

-

Hydrolysis (Optional): The purified methyl ester can be hydrolyzed to the free fatty acid, (9R)-hydroxyoctadecanoic acid, using standard saponification procedures followed by acidification.

Preparative Separation of 9-HSA Enantiomers by Chiral HPLC

For obtaining both enantiomers in high purity from a racemic mixture, preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Workflow for Chiral HPLC Separation

Caption: General workflow for preparative chiral HPLC separation.

Detailed Methodology:

-

Column Selection: Utilize a preparative-scale chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of carboxylic acids.[5][6]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds like 9-HSA, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[6]

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration suitable for preparative-scale injection.

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate appropriate for the dimensions of the preparative column.

-

Detection: Use a UV detector at a suitable wavelength (typically around 210 nm for fatty acids) or a refractive index detector.

-

Injection Volume: Inject a large volume of the sample solution onto the column.

-

-

Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomers.

-

Solvent Removal and Analysis: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers. Confirm the purity and identity of each enantiomer using analytical chiral HPLC and by measuring their specific rotation.

Signaling Pathways and Biological Activity

This compound is a bioactive lipid that modulates several key signaling pathways, contributing to its observed anti-cancer and anti-inflammatory effects.

Inhibition of Histone Deacetylase 1 (HDAC1)

9-HSA acts as a competitive inhibitor of HDAC1, an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[7][8] By inhibiting HDAC1, 9-HSA leads to an accumulation of acetylated histones, which alters chromatin structure and activates the transcription of certain genes, including the tumor suppressor p21WAF1.[7] This induction of p21WAF1 can lead to cell cycle arrest, providing a mechanism for the anti-proliferative effects of 9-HSA in cancer cells.[9]

HDAC1 Inhibition Pathway by 9-HSA

Caption: 9-HSA inhibits HDAC1, leading to cell cycle arrest.

Activation of G-Protein Coupled Receptor 120 (GPR120)

9-HSA has been identified as a ligand for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor for medium and long-chain fatty acids.[10] GPR120 is expressed in various tissues, including adipocytes and macrophages, and its activation is associated with anti-inflammatory and insulin-sensitizing effects.[10][11] The binding of fatty acids to GPR120 can trigger downstream signaling cascades involving Gαq/11 and β-arrestin 2, leading to the modulation of inflammatory responses.[10]

GPR120 Activation Pathway by 9-HSA

Caption: 9-HSA activates GPR120, leading to beneficial metabolic effects.

Conclusion

This compound and its stereoisomers are important bioactive lipids with significant potential in therapeutic development, particularly in oncology and metabolic diseases. This technical guide has provided a detailed overview of the structure, properties, and synthesis of 9-HSA, as well as its key signaling mechanisms. The provided experimental protocols offer a foundation for researchers to produce and study the individual enantiomers, which is essential for elucidating their specific biological functions. Further research into the precise roles of (9R)- and (9S)-hydroxyoctadecanoic acid will undoubtedly open new avenues for drug discovery and development.

References

- 1. This compound | C18H36O3 | CID 9570127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 12-HYDROXYOCTADECANOIC - Ataman Kimya [atamanchemicals.com]

- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Octadecanoic acid, 9-hydroxy-, (S)- | C18H36O3 | CID 9601093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 9(S)-HODE and 9(R)-HODE

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a collective term for a group of oxidized linoleic acid metabolites, with the two main stereoisomers being 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) and 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE). These molecules are involved in a variety of physiological and pathological processes, acting as signaling molecules that can modulate inflammation, cell differentiation, and ion channel activity. Their distinct biological activities are dependent on their stereochemistry, making the stereoselective synthesis of each enantiomer crucial for research and drug development. This guide provides a comprehensive overview of the enzymatic and chemoenzymatic synthesis of 9(S)-HODE and 9(R)-HODE, detailed experimental protocols, and an exploration of their key signaling pathways.

Biosynthesis of 9-HODE Isomers

The production of 9-HODE in biological systems can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Pathways:

-

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids. Specific LOXs exhibit regio- and stereoselectivity. For instance, some plant lipoxygenases, like the one found in tomatoes, predominantly produce the 9(S)-hydroperoxy intermediate, 9(S)-HPODE, which is then reduced to 9(S)-HODE.[1] Conversely, a 9R-lipoxygenase from the cyanobacterium Nostoc sp. SAG 25.82 can be used for the stereospecific production of 9(R)-HODE.

-

Cyclooxygenases (COX-1 and COX-2): These enzymes primarily metabolize arachidonic acid to prostaglandins but can also act on linoleic acid. This process predominantly yields 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is subsequently reduced to 9(R)-HODE, with smaller amounts of the 9(S) isomer being formed.[2]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced. These reactions typically produce a racemic mixture where the 9(R) stereoisomer is the major product.[2]

Non-Enzymatic Pathways:

-

Free Radical and Singlet Oxygen Oxidation: Oxidative stress can lead to the non-enzymatic oxidation of linoleic acid, generating racemic mixtures of 9-HpODE and subsequently 9-HODE.[2]

Chemoenzymatic Synthesis of 9(S)-HODE and 9(R)-HODE

For research and pharmaceutical applications, obtaining enantiomerically pure 9-HODE is essential. Chemoenzymatic synthesis, which combines the specificity of enzymatic reactions with the efficiency of chemical methods, is a powerful approach.

Synthesis of 9(S)-HODE

The synthesis of 9(S)-HODE can be achieved using a 9S-lipoxygenase, for example, from tomatoes, to produce the intermediate 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE). This is followed by a chemical reduction step.

Synthesis of 9(R)-HODE

The stereospecific synthesis of 9(R)-HODE can be accomplished using a recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82 expressed in E. coli. This enzyme directly converts linoleic acid to 9(R)-HPODE, which is then reduced to 9(R)-HODE.

Experimental Protocols

Protocol 1: Synthesis of 9(S)-HODE using Tomato Lipoxygenase

This protocol is adapted from Spiteller P, et al. (1997).[1]

Part A: Preparation of 9(S)-HPODE

-

Enzyme Preparation: Homogenize 1 kg of fresh tomatoes in 500 ml of 0.1 M phosphate buffer (pH 5.6).

-

Substrate Preparation: Suspend 1.00 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.

-

Enzymatic Reaction: Add the tomato homogenate to the linoleic acid suspension. Stir the mixture vigorously in air for 5 hours.

-

Reaction Termination and Extraction: Stop the reaction by adjusting the pH to 2–3 with 2 N H₂SO₄. Extract the product with diethyl ether.

Part B: Reduction of 9(S)-HPODE to 9(S)-HODE

-

Dissolution: Dissolve 0.50 g (1.60 mmol) of the crude 9(S)-HPODE from Part A in a mixture of 100 ml of CHCl₃, 200 ml of methanol, and 80 ml of H₂O.

-

pH Adjustment: Adjust the pH of the solution to 3 with 2 N HCl.

-

Reduction: Add a solution of 1.50 g (6.65 mmol) of SnCl₂·2H₂O in 10 ml of methanol. Stir the reaction mixture for 1 hour. The reaction is typically complete after 2 hours.

-

Extraction and Purification: Extract the 9(S)-HODE and purify by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of 9(R)-HODE using Recombinant Nostoc sp. 9R-Lipoxygenase

This protocol is based on the optimized conditions for recombinant E. coli cells expressing 9R-lipoxygenase from Nostoc sp. SAG 25.82.

-

Reaction Setup: Prepare a reaction mixture with the following optimal conditions:

-

pH: 7.5

-

Temperature: 25°C

-

Cell concentration: 40 g/L of recombinant E. coli cells

-

Linoleic acid concentration: 15 g/L

-

Methanol: 2% (v/v)

-

Oxygenation rate: 1 vvm (volume of air per volume of liquid per minute)

-

Agitation speed: 250 rpm

-

-

Reaction: Carry out the reaction in a baffled flask with a working volume of 50 ml for 1 hour.

-

Product Reduction and Purification: Following the enzymatic reaction to produce 9(R)-HPODE, perform a reduction using SnCl₂ as described in Protocol 1, Part B. Purify the resulting 9(R)-HODE using standard chromatographic techniques.

Quantitative Data

| Synthesis Method | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Tomato Lipoxygenase + SnCl₂ Reduction | 9(S)-HODE | 25% (after TLC) | >95% | Spiteller P, et al. (1997)[1] |

| Recombinant Nostoc sp. 9R-LOX + Reduction | 9(R)-HODE | 95% (conversion yield) | High (implied) | Not explicitly stated in provided abstracts |

Purification and Analysis

Purification

-

Thin-Layer Chromatography (TLC): A band corresponding to 9-HODE can be identified by UV light (254 nm) and scraped from the plate for elution.[1]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for purification. A silica gel column with a mobile phase of hexane/isopropanol/acetic acid is a common choice for normal-phase separation.[1]

Chiral Analysis

To determine the enantiomeric purity of the synthesized 9-HODE, chiral HPLC is employed.

-

Column: A Chiralcel OD-H column (25 x 0.46 cm) is effective for separating 9(S)-HODE and 9(R)-HODE.[2]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 100:5 v/v) is a suitable mobile phase.[2]

-

Flow Rate: A flow rate of 1 ml/min is typically used.[2]

-

Detection: The conjugated diene chromophore of 9-HODE allows for UV detection at 235 nm.[2]

Signaling Pathways and Biological Activity

9-HODE isomers exert their biological effects by interacting with specific cellular receptors, primarily Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).

PPARγ Activation

Both 9(S)-HODE and 9(R)-HODE can act as ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[3] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. For example, 9-HODE-mediated activation of PPARγ can lead to the upregulation of Fatty Acid Binding Protein 4 (FABP4).[3]

GPR132 (G2A) Activation

9(S)-HODE is a potent ligand for GPR132, a G-protein coupled receptor highly expressed in macrophages.[4] Activation of GPR132 by 9-HODE can initiate a signaling cascade involving Gαq and protein kinase C (PKC), which in turn can sensitize other receptors like the transient receptor potential vanilloid 1 (TRPV1) ion channel, implicating 9-HODE in pain perception.[5]

Conclusion

The stereoselective synthesis of 9(S)-HODE and 9(R)-HODE is critical for elucidating their distinct biological functions and for the development of targeted therapeutics. This guide provides detailed chemoenzymatic protocols that leverage the specificity of lipoxygenases to produce these enantiomers with high purity. The accompanying information on their signaling pathways through PPARγ and GPR132 offers a foundation for understanding their roles in health and disease, providing valuable insights for researchers and drug development professionals in the field of lipid signaling. Further research into the downstream effects of these signaling cascades will continue to unravel the complex roles of these fascinating lipid mediators.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

9-HODE as a Dual-Specificity Ligand for GPR132 and PPARs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized lipid metabolite of linoleic acid that has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, immune response, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of 9-HODE as a ligand for two distinct receptor families: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptors (PPARs). We delve into the quantitative aspects of these interactions, present detailed experimental protocols for their characterization, and visualize the intricate signaling pathways activated by 9-HODE. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the multifaceted roles of 9-HODE and its therapeutic potential.

Introduction

Oxidized fatty acids, once considered mere byproducts of cellular metabolism and oxidative stress, are now recognized as potent signaling molecules with diverse biological functions. Among these, 9-hydroxyoctadecadienoic acid (9-HODE) has garnered significant attention for its ability to interact with and modulate the activity of multiple receptor types, thereby influencing a wide range of cellular responses. This guide focuses on the dual role of 9-HODE as a ligand for the cell surface receptor GPR132 and the nuclear receptor family of PPARs. Understanding the nuances of these interactions is crucial for elucidating the complex biological activities of 9-HODE and for the development of novel therapeutic strategies targeting these pathways.

9-HODE Interaction with GPR132

GPR132, also known as G2A (G2 accumulation), is a G protein-coupled receptor highly expressed in immune cells such as macrophages.[1] 9-HODE has been identified as a potent and high-affinity endogenous ligand for this receptor.[2]

Quantitative Data: GPR132 Activation

The activation of GPR132 by 9-HODE has been quantified in various cellular systems. The following table summarizes the key quantitative parameters of this interaction.

| Parameter | Value | Cell System | Assay Type | Reference |

| EC50 | 7.5 µM | Human G2A expressing cells | Inositol monophosphate (IP-1) accumulation | [1] |

GPR132 Signaling Pathway

Upon binding of 9-HODE, GPR132 can couple to multiple G protein subtypes, primarily Gαq and Gαi, to initiate downstream signaling cascades.[3][4]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]

-

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

-

MAPK Activation: Downstream of G protein activation, 9-HODE-stimulated GPR132 can also lead to the activation of mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK).[3][4]

The cryo-electron microscopy structure of 9(S)-HODE in complex with GPR132 has been resolved, providing molecular insights into the ligand-receptor interaction (PDB ID: 8HQN).[6]

Figure 1: GPR132 signaling pathway activated by 9-HODE.

9-HODE Interaction with PPARs

Peroxisome proliferator-activated receptors are a family of nuclear receptors that function as ligand-activated transcription factors. 9-HODE has been shown to be a direct ligand for both PPARα and PPARγ.[7][8]

Quantitative Data: PPAR Activation

The interaction of 9-HODE with PPARs is more complex, with some studies suggesting it acts as a partial agonist for PPARγ. The binding affinity and activation potential can be influenced by the specific isomer of 9-HODE.

| Receptor | Parameter | Value/Observation | Cell System | Assay Type | Reference |

| PPARγ | Agonist Activity | Partial agonist; activity is isomer-dependent | 3T3-L1 preadipocytes | Luciferase reporter assay | [9] |

| PPARγ | Binding | Direct binding to the ligand-binding domain | In vitro | WaterLOGSY NMR | [9] |

| PPARα | Agonist Activity | Potent activator | HepG2 cells | Luciferase transactivation assay | [8] |

PPAR Signaling Pathway

As a ligand for PPARs, 9-HODE can diffuse into the cell and bind to these receptors in the cytoplasm or nucleus. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key target genes of 9-HODE-activated PPARγ include those involved in lipid metabolism and inflammation, such as fatty acid binding protein 4 (FABP4) and the scavenger receptor CD36.[2][7] The induction of FABP4 by 9-HODE has been shown to be dependent on PPARγ but independent of GPR132.[2]

Structural studies have revealed that two molecules of 9-HODE can simultaneously bind within the ligand-binding pocket of PPARγ.[10]

Figure 2: PPAR signaling pathway activated by 9-HODE.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 9-HODE with GPR132 and PPARs.

Intracellular Calcium Mobilization Assay (GPR132 Activation)

This protocol describes the measurement of intracellular calcium concentration changes in response to 9-HODE stimulation using the fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing GPR132 (e.g., HEK293-GPR132)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered saline (HBS)

-

9-HODE stock solution (in ethanol or DMSO)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Plating: Seed GPR132-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 2.5 mM probenecid.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells twice with HBS (containing probenecid if used).

-

Add fresh HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at 510 nm.

-

Inject 9-HODE at the desired concentrations and continue to record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Data can be normalized to the baseline fluorescence and dose-response curves can be generated to determine the EC50 of 9-HODE.

PPARγ Luciferase Reporter Gene Assay

This assay measures the ability of 9-HODE to activate PPARγ-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for a GAL4-PPARγ-LBD fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

Cell culture medium

-

9-HODE stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293 cells in a 96-well plate with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-HODE or a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Generate dose-response curves to assess the agonist activity of 9-HODE.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

This NMR technique is used to confirm the direct binding of 9-HODE to the PPARγ ligand-binding domain (LBD).

Materials:

-

Purified PPARγ LBD protein

-

9-HODE

-

NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare two NMR samples: one containing only 9-HODE in the NMR buffer, and another containing both 9-HODE and the PPARγ LBD in the same buffer.

-

NMR Data Acquisition:

-

Acquire a 1D 1H NMR spectrum for both samples.

-

Acquire a WaterLOGSY spectrum for both samples. This experiment involves selective saturation of the water resonance followed by a mixing time to allow for magnetization transfer.

-

-

Data Analysis:

-

In the WaterLOGSY spectrum of the 9-HODE-only sample, the 9-HODE signals should have a negative phase.

-

In the presence of the PPARγ LBD, if 9-HODE binds to the protein, its signals in the WaterLOGSY spectrum will have a positive phase due to the transfer of magnetization from the saturated water to the protein and then to the bound ligand. This change in signal phase confirms the binding interaction.

-

siRNA-mediated Silencing of GPR132 in THP-1 Macrophages

This protocol is used to investigate the role of GPR132 in 9-HODE-mediated cellular responses.

Materials:

-

THP-1 monocytic cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

siRNA targeting GPR132 and a non-targeting control siRNA

-

Nucleofection system and appropriate reagents for THP-1 cells

Procedure:

-

Differentiation of THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48 hours.

-

Transfection:

-

Harvest the differentiated THP-1 macrophages.

-

Resuspend the cells in the nucleofection solution and add the GPR132-specific siRNA or control siRNA.

-

Transfer the cell/siRNA mixture to a nucleofection cuvette and electroporate using an optimized program for THP-1 macrophages.

-

-

Post-transfection Culture: Plate the transfected cells in fresh culture medium and incubate for 24-48 hours to allow for gene silencing.

-

Verification of Knockdown: Assess the efficiency of GPR132 knockdown by quantitative real-time PCR (qRT-PCR) or Western blotting.

-

Functional Assay: Treat the GPR132-silenced and control cells with 9-HODE and measure the cellular response of interest (e.g., gene expression of inflammatory markers or FABP4).

Figure 3: General experimental workflow for investigating 9-HODE as a ligand.

Conclusion

9-HODE stands out as a versatile lipid mediator that bridges the gap between cell surface and nuclear receptor signaling. Its ability to potently activate the G protein-coupled receptor GPR132 and to directly bind and modulate the transcriptional activity of PPARs places it at a crucial intersection of inflammatory and metabolic pathways. The detailed understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for unraveling the full spectrum of 9-HODE's biological functions. For drug development professionals, the dual specificity of 9-HODE presents both challenges and opportunities. Targeting the 9-HODE signaling axis may offer novel therapeutic avenues for a range of conditions, from inflammatory disorders to metabolic diseases. Further research into the structure-activity relationships of 9-HODE and the development of selective modulators for GPR132 and PPARs will be instrumental in translating our fundamental understanding of this fascinating molecule into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Do you have a protocol for transfection of differentiated macrophage cell lines (THP) with siRNA? [qiagen.com]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection | Semantic Scholar [semanticscholar.org]

- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

physiological functions of 9-hydroxyoctadecadienoic acid

An In-Depth Technical Guide to the Physiological Functions of 9-Hydroxyoctadecadienoic Acid (9-HODE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists in various stereoisomeric forms, with 9(S)-HODE and 9(R)-HODE being the most studied. This molecule plays a crucial role in a multitude of physiological and pathological processes, acting as a signaling molecule in inflammation, pain perception, cancer, metabolic diseases, and skin aging. Its effects are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor 132 (GPR132), also known as G2A. This technical guide provides a comprehensive overview of the physiological functions of 9-HODE, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.

Biosynthesis and Metabolism of 9-HODE

9-HODE is produced from linoleic acid through both enzymatic and non-enzymatic pathways.

-

Enzymatic Production:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid predominantly to 9(R)-HODE, with smaller amounts of 9(S)-HODE.[1][2]

-

Lipoxygenases (LOX): Various lipoxygenases can also produce 9-HODE.[3][4]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2B6, metabolize linoleic acid to a mixture of 9(S)-HODE and 9(R)-HODE, with the R stereoisomer often predominating.[1][3][5]

-

-

Non-Enzymatic Production:

-

Oxidative Stress: Under conditions of oxidative stress, free radical and singlet oxygen-mediated oxidation of linoleic acid leads to the formation of racemic mixtures of 9-HODE isomers.[1][5] This non-enzymatic production is a significant contributor to elevated 9-HODE levels in various pathological conditions.[1][6]

-

Once formed, 9-HODE can be further metabolized. For instance, it can be oxidized to 9-oxo-octadecadienoic acid (9-oxoODE) by hydroxy-fatty acid dehydrogenases.[1]

Core Signaling Pathways

9-HODE exerts its biological effects by activating specific cellular receptors and modulating downstream signaling cascades. The two primary signaling pathways identified are mediated by PPARs and GPR132.

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

9-HODE isomers are known to be ligands for PPARs, particularly PPARγ and PPARα.[1][3][7] Activation of these nuclear receptors leads to the regulation of gene expression involved in lipid metabolism, inflammation, and cellular differentiation.

-

PPARγ Activation: 9-HODE directly binds to and activates PPARγ, leading to the transcription of target genes.[1][6] This has been shown to induce the expression of fatty acid binding protein 4 (FABP4) and CD36 in macrophages, promoting lipid uptake and the differentiation of monocytes into macrophages.[3][6][8][9]

-

PPARα Activation: 9-HODE is also an activator of PPARα, which plays a critical role in fatty acid oxidation.[3][7]

G Protein-Coupled Receptor 132 (GPR132/G2A) Signaling

9(S)-HODE is a potent agonist for GPR132, a G protein-coupled receptor highly expressed in immune cells like macrophages and T-cells, as well as in sensory neurons.[1][6][10][11]

-

Pro-inflammatory Effects: Activation of GPR132 by 9-HODE in macrophages and other cells can lead to pro-inflammatory responses.[6][11] In keratinocytes, this activation stimulates the production of pro-inflammatory cytokines such as IL-6, IL-8, and GM-CSF.[10][12]

-

Pain Sensitization: In sensory neurons, GPR132 activation by 9-HODE can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain perception.[1][3][10] This sensitization contributes to inflammatory and neuropathic pain.[10] The signaling cascade involves Gαq and protein kinase C (PKC).[13]

Physiological and Pathophysiological Roles

The activation of PPAR and GPR132 signaling pathways by 9-HODE underlies its diverse physiological and pathophysiological roles.

Inflammation and Immune Response

9-HODE has complex and sometimes opposing roles in inflammation.

-

Pro-inflammatory Actions: Through GPR132, 9-HODE can promote inflammation by stimulating cytokine release.[6][10][11][12]

-

Anti-inflammatory and Regulatory Actions: In some contexts, 9-HODE exhibits regulatory functions. For instance, 9(R)-HODE can inhibit IL-6 release in human monocytes.[14] Exercise-induced increases in 9-HODE have been negatively correlated with G-CSF and IL-6, suggesting a potential role in modulating the inflammatory response to physical stress.[15]

Pain Perception

9-HODE is a significant mediator of pain, particularly inflammatory and neuropathic pain.[10] By activating GPR132 and sensitizing TRPV1 channels on sensory neurons, 9-HODE lowers the threshold for pain perception.[1][3][10][13]

Atherosclerosis

9-HODE is abundantly found in atherosclerotic lesions and oxidized low-density lipoprotein (oxLDL).[6][9][16] Its role in atherosclerosis is multifaceted:

-

Early Stages: In early lesions, the effects of HODEs may be protective through PPARγ activation, leading to increased clearance of lipids.[6][11][17]

-

Advanced Stages: In later stages, non-enzymatically produced 9-HODE contributes to the pro-inflammatory environment within the plaque via GPR132 activation, promoting lesion progression.[6][11][17] Levels of 9-HODE in LDL are significantly increased in patients with atherosclerosis.[16]

Metabolic Diseases

9-HODE is implicated in the regulation of metabolism and the pathogenesis of metabolic diseases.

-

Hepatic Steatosis: 9-HODE can activate PPARα and PPARγ, influencing hepatic energy metabolism.[3][7] It has been shown to increase the expression of genes involved in lipid uptake and synthesis, such as CD36 and FASN, potentially promoting triglyceride accumulation and steatosis in liver cells.[3][7]

-

Diabetes: In individuals with type 2 diabetes, there is an increased expression of GPR132 on monocytes, and 9-HODE can increase the expression of FABP4, a protein associated with insulin resistance and atherosclerosis.[8][9]

Cancer

The role of 9-HODE in cancer is complex and appears to be dependent on the specific enantiomer and cancer type. Some studies suggest that the balance between different HODE isomers could be crucial for regulating cell growth and apoptosis in the intestinal epithelium.[4] While high dietary intake of linoleic acid has been associated with protection against some cancers, potentially through its metabolites, other studies indicate that oxidized linoleic acid metabolites may be involved in cancer cell proliferation.[18][19][20]

Skin Photoaging

Chronic exposure to UV radiation can lead to increased levels of 9-HODE in the skin of older individuals.[12] In vitro studies have shown that 9-HODE contributes to photoaging by:

-

Promoting Inflammation: Stimulating the production of inflammatory cytokines in keratinocytes.[12]

-

Altering Extracellular Matrix: Increasing the production of matrix metalloproteinases (MMPs) and decreasing collagen production in fibroblasts.[12] These effects are also mediated through the G2A (GPR132) receptor.[12]

Quantitative Data Summary

| Parameter | Cell/System | Effect of 9-HODE | Concentration/Value | Reference |

| PPARα Activation | Luciferase Transactivation Assay | Concentration-dependent increase in activity | >4-fold increase at 2 µM, 10-fold increase at 6 µM | [3] |

| PPARγ Activation | Luciferase Transactivation Assay | Activation | 2.5-fold increase at 6 µM | [3] |

| Gene Expression (CD36, FASN, PPARγ, FoxA2) | HepG2 cells | Increased mRNA expression | - | [7] |

| GPR132 Activation | HEK-293 cells | Intracellular calcium mobilization | 1 µM | [13] |

| TRPV1 Sensitization | - | Concentration-dependent | - | [13] |

| 9-HODE Levels in LDL (Atherosclerosis) | Human LDL | Increased in atherosclerotic patients | 20-fold increase in young patients, 30-100-fold in older patients | [16] |

| Cytokine Production (IL-6, IL-8, GM-CSF) | Keratinocytes | Stimulated production | - | [12] |

| MMP-1 and MMP-3 Production | Fibroblasts | Stimulated production | - | [12] |

| Collagen I Production | Fibroblasts | Reduced production | - | [12] |

Key Experimental Protocols

A variety of experimental techniques are employed to study the physiological functions of 9-HODE.

Quantification of 9-HODE

-

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of 9-HODE isomers in biological samples such as plasma, tissues, and cell culture media. This often involves lipid extraction using methods like the Folch or Bligh-Dyer procedures, followed by solid-phase extraction for sample cleanup and concentration.

-

Assessment of Receptor Activation

-

PPAR Activation (Luciferase Reporter Assay):

-

Cells (e.g., HEK293T or HepG2) are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Transfected cells are treated with different concentrations of 9-HODE.

-

Luciferase activity is measured, which is proportional to the activation of the PPAR ligand-binding domain.

-

-

GPR132 Activation (Calcium Mobilization Assay):

-

Cells expressing GPR132 (e.g., transfected HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are stimulated with 9-HODE.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope. An increase in fluorescence indicates GPR132 activation via the Gαq pathway.[13][21]

-

Analysis of Gene Expression

-

Quantitative Real-Time PCR (qPCR):

-

Cells or tissues are treated with 9-HODE.

-

Total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for target genes (e.g., FABP4, CD36, FASN, IL-6) and housekeeping genes for normalization.

-

Relative gene expression is calculated using methods like the ΔΔCt method.[3][7]

-

Cellular Metabolism Assays

-

Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.

Conclusion and Future Directions

9-HODE is a pleiotropic lipid mediator with significant roles in a wide array of biological processes. Its functions are context-dependent, influenced by the specific isomer, the target cell type, and the prevailing physiological or pathological state. The dual activation of PPAR and GPR132 signaling pathways highlights the complexity of its actions, which can be both beneficial and detrimental.

For drug development professionals, targeting the biosynthesis or signaling of specific 9-HODE isomers presents potential therapeutic opportunities. For instance, inhibiting 9-HODE production or blocking its interaction with GPR132 could be a strategy for managing chronic inflammation and pain. Conversely, developing selective PPARγ agonists based on the structure of 9-HODE might be beneficial in metabolic diseases.

Future research should focus on elucidating the precise roles of different 9-HODE stereoisomers, identifying novel receptors and downstream signaling targets, and validating its potential as a biomarker and therapeutic target in human diseases through clinical studies. A deeper understanding of the intricate regulatory networks governed by 9-HODE will be crucial for harnessing its therapeutic potential.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]

- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Radical (chemistry) - Wikipedia [en.wikipedia.org]

- 19. The importance of linoleic acid metabolites in cancer metastasis and in the synthesis and actions of 13-HODE [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of 9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) in Mammalian Tissues

This guide provides a comprehensive overview of the discovery, biosynthesis, physiological concentrations, analytical methodologies, and signaling pathways of 9-hydroxy-10,12-octadecadienoic acid (9-HODE), a significant oxidized metabolite of linoleic acid in mammalian systems.

Introduction

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet and mammalian tissues. It exists as several stereoisomers, with 9(S)-HODE and 9(R)-HODE being the most common. The presence and concentration of 9-HODE in various tissues are of significant interest due to its involvement in a range of physiological and pathological processes, including inflammation, pain perception, and the regulation of gene expression. This document details the seminal discoveries, formation pathways, analytical quantification, and cellular signaling cascades associated with 9-HODE.

The Initial Discovery of 9-HODE in Mammalian Tissues

The presence of 9-HODE in mammalian systems was first established through studies on vascular and pathological tissues.

-

Endothelial Cell Synthesis: In 1989, Kaduce and colleagues provided one of the earliest key insights by demonstrating that human umbilical vein endothelial cells can convert linoleic acid into both 9-HODE and 13-HODE.[1] Their work indicated that under most conditions, the formation of 9-HODE was favored. The production of these metabolites was significantly reduced by cyclooxygenase inhibitors such as aspirin and ibuprofen, suggesting the involvement of this enzymatic pathway in their synthesis within the endothelium.[1]

-

Atherosclerotic Lesions: A few years later, in 1992, Kühn and others reported the accumulation of hydroxyoctadecadienoic acids (HODEs), including 9-HODE, in human atherosclerotic lesions.[2] These oxidized lipids were found to be abundant components of both cholesterol esters and phospholipids within the plaques. This discovery was pivotal as it linked the formation of 9-HODE to a major pathological condition and highlighted its potential role in the progression of atherosclerosis.[2][3]

Biosynthesis of 9-HODE

9-HODE can be formed in mammalian tissues through both enzymatic and non-enzymatic pathways, leading to the production of different stereoisomers.

Enzymatic Pathways

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can also metabolize linoleic acid. They predominantly produce 9(R)-HODE.[4]

-

Lipoxygenases (LOX): Specific lipoxygenases can catalyze the formation of 9-HODE. For instance, the murine 8(S)-lipoxygenase, a homolog of human 15-lipoxygenase-2, metabolizes linoleic acid to 9(S)-HODE.[5]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding HODE forms. These reactions typically yield a racemic mixture with a predominance of the R stereoisomer in tissues like the human liver.[5]

Non-Enzymatic Pathway

-

Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS). This process generates racemic mixtures of 9-HpODE and subsequently 9-HODE, with roughly equal amounts of the S and R stereoisomers.[5]

References

- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

- 4. portlandpress.com [portlandpress.com]

- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

The Synthesis of 9-HODE: A Technical Guide to Enzymatic and Non-Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as multiple stereoisomers and is implicated in a wide array of physiological and pathological processes, including inflammation, pain perception, and atherosclerosis.[1][2] The biological activity of 9-HODE is intrinsically linked to its specific stereochemistry, which is determined by its route of synthesis. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways leading to the formation of 9-HODE, offering a comparative analysis of the mechanisms, key players, and resulting products. Detailed experimental protocols for the quantification of 9-HODE and visualization of the core signaling pathways are also presented to support researchers in this field.

Introduction to 9-HODE Isomers

9-Hydroxyoctadecadienoic acid (9-HODE) is a collective term for several isomers derived from linoleic acid. The primary isomers are 9(S)-HODE and 9(R)-HODE, which are stereoisomers differing in the configuration of the hydroxyl group at the 9th carbon.[1] Additionally, geometric isomers with trans-configurations in the double bonds, such as 9(S)-hydroxy-10E,12E-octadecadienoic acid (9(S)-EE-HODE), can also be formed, particularly under conditions of oxidative stress.[1] The specific isomer or the ratio of isomers produced is highly dependent on the formation pathway.

Enzymatic Production of 9-HODE

The enzymatic synthesis of 9-HODE is a regulated process involving several key enzyme families that act on linoleic acid. This route typically results in the stereospecific formation of 9-HODE isomers.

Cyclooxygenases (COX)

The cyclooxygenase enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin synthesis from arachidonic acid.[1][3][4] However, they can also metabolize linoleic acid to predominantly form 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is subsequently reduced to 9(R)-HODE.[1] Lesser amounts of the 9(S)-HpODE isomer are also produced.[1] The production of 9-HODE by COX enzymes can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.[5]

Cytochrome P450 (CYP)

Microsomal cytochrome P450 enzymes can metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxyl forms.[1][6] These reactions typically yield a racemic mixture where the R stereoisomer is predominant. For instance, in human liver microsomes, the R/S ratio for 9-HODE formation is approximately 80%/20%.[1][6]

Lipoxygenases (LOX)

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While 15-lipoxygenase-1 (15-LOX-1) primarily produces 13-HODE from linoleic acid, other lipoxygenase isoforms can contribute to 9-HODE synthesis.[2] For example, the murine 8(S)-lipoxygenase, a homolog of human 15-lipoxygenase-2, metabolizes linoleic acid to 9(S)-HpODE, which is then reduced to 9(S)-HODE.[1] Plant lipoxygenases, such as soybean lipoxygenase-1, can also form 9(S)-HODE.[7]

Non-Enzymatic Production of 9-HODE

Non-enzymatic formation of 9-HODE occurs through the spontaneous oxidation of linoleic acid, a process often initiated by reactive oxygen species (ROS) under conditions of oxidative stress. This pathway is non-specific and typically yields a racemic mixture of S and R isomers in roughly equal amounts.[1][6]

Free Radical-Mediated Oxidation (Autoxidation)

The autoxidation of linoleic acid is a free radical chain reaction.[8] It begins with the abstraction of a hydrogen atom from the C-11 position, forming a pentadienyl radical.[8] This radical can then react with molecular oxygen at either the C-9 or C-13 position, leading to the formation of 9-hydroperoxy-octadecadienoic acid (9-HpODE) and 13-HpODE, respectively.[8] These hydroperoxides are then reduced to the corresponding stable hydroxy derivatives, 9-HODE and 13-HODE.[9] This process results in a mixture of various isomers, including both 9-HODE and 13-HODE.[2]

Singlet Oxygen Oxidation

Singlet oxygen can also react with linoleic acid to produce hydroperoxides, which are subsequently reduced to HODEs. This reaction also leads to a mixture of 9-HODE and 13-HODE isomers.[1]

Data Presentation: Comparison of 9-HODE Production Pathways

| Production Pathway | Key Enzymes/Initiators | Predominant 9-HODE Isomer(s) | Isomer Ratio (S:R) | Key Characteristics |

| Enzymatic | ||||

| Cyclooxygenase (COX-1, COX-2) | COX-1, COX-2 | 9(R)-HODE | Predominantly R (e.g., 79:21 in some systems)[10] | Inhibited by NSAIDs.[5] |

| Cytochrome P450 | CYP enzymes | Racemic mixture, R > S | ~20:80[1][6] | Occurs in microsomes. |

| Lipoxygenase (murine 8(S)-LOX) | 8(S)-lipoxygenase | 9(S)-HODE | Predominantly S | Stereospecific. |

| Non-Enzymatic | ||||

| Free Radical Oxidation | Reactive Oxygen Species | Racemic mixture of 9-HODE isomers | ~50:50[1][6] | Occurs during oxidative stress. |

| Singlet Oxygen Oxidation | Singlet Oxygen | Racemic mixture of 9-HODE isomers | Not specified, likely racemic | Contributes to oxidative damage.[1] |

Experimental Protocols

Quantification of 9-HODE by ELISA

This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

9(±)-HODE ELISA Kit (e.g., from AMSBIO or Oxford Biomedical Research)[11][12]

-

Biological sample (plasma, tissue homogenate)

-

Folch solution (2:1 CHCl3/MeOH) with butylated hydroxytoluene (BHT) and triphenylphosphine (TPP)[11]

-

0.43% MgCl2[11]

-

15% KOH[11]

-

1 N HCl[11]

-

Solid Phase Extraction (SPE) columns

-

Microplate reader

Procedure:

-

Lipid Extraction:

-

Saponification (for total HODE measurement):

-

Solid Phase Extraction (SPE):

-

Condition the SPE column according to the manufacturer's instructions.

-

Load the sample onto the column.

-

Wash the column to remove impurities.

-

Elute the HODE fraction.

-

Dry the eluate.

-

-

ELISA:

Quantification of 9-HODE by LC-MS/MS

This protocol provides a general workflow for the analysis of 9-HODE using liquid chromatography-tandem mass spectrometry.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOFMS)[9]

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water-acetonitrile-acetic acid and acetonitrile-isopropanol)[9]

-

Internal standard (e.g., deuterated 9-HODE)

-

Biological sample

-

Extraction solvents (as in the ELISA protocol)

Procedure:

-

Sample Preparation:

-

Perform lipid extraction and saponification as described in the ELISA protocol.

-

Spike the sample with the internal standard before extraction.

-

-

LC Separation:

-

Reconstitute the final extract in the initial mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phases.

-

-

MS/MS Detection:

-

Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.

-

Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 9-HODE and the internal standard.

-

Quantify 9-HODE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows

Enzymatic and Non-Enzymatic Production of 9-HODE

Caption: Enzymatic vs. Non-Enzymatic 9-HODE Production.

9-HODE Signaling through PPARγ and GPR132

Caption: Key Signaling Pathways of 9-HODE.

Experimental Workflow for 9-HODE Analysis

Caption: General Workflow for 9-HODE Quantification.

Conclusion

The production of 9-HODE is a multifaceted process with distinct enzymatic and non-enzymatic pathways that yield specific isomeric profiles. Understanding these pathways is critical for elucidating the precise role of 9-HODE in health and disease. The enzymatic pathways, involving COX, CYP, and LOX enzymes, allow for regulated and stereospecific synthesis, whereas non-enzymatic routes, driven by oxidative stress, lead to a racemic mixture of isomers. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the synthesis and function of this important lipid mediator. Further research into the specific activities of different 9-HODE isomers will be crucial for the development of targeted therapeutic strategies for a variety of diseases.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 5. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemistry in the formation of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid from linoleic acid by fatty acid cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]

The Role of 9-HODE in Oxidative Stress and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Its formation is significantly increased under conditions of oxidative stress, implicating it as a key player in the pathophysiology of numerous diseases. This technical guide provides an in-depth analysis of the role of 9-HODE in oxidative stress and lipid peroxidation, detailing its generation, signaling pathways, and biological effects. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a central mechanism in a multitude of pathological conditions. Lipid peroxidation, a primary consequence of oxidative stress, leads to the generation of a variety of bioactive molecules, including oxidized linoleic acid metabolites (OXLAMs). Among these, 9-hydroxyoctadecadienoic acid (9-HODE) has emerged as a significant signaling molecule and a reliable biomarker of oxidative stress.[1][2][3] This guide explores the multifaceted role of 9-HODE, from its synthesis to its downstream cellular effects, providing a technical framework for its study and therapeutic targeting.

Generation of 9-HODE in Oxidative Stress

9-HODE is formed from linoleic acid through both enzymatic and non-enzymatic pathways, particularly under conditions of oxidative stress.

Enzymatic Pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid to predominantly 9(R)-HODE.

-

Cytochrome P450 (CYP) enzymes: Microsomal CYPs produce a mixture of 9(S)-HODE and 9(R)-HODE.

Non-Enzymatic Pathways:

-

Free radical-mediated peroxidation: This is a major pathway for 9-HODE generation during oxidative stress, producing a racemic mixture of 9(S)-HODE and 9(R)-HODE.[4] This process is a hallmark of lipid peroxidation.

The initial products of these reactions are often hydroperoxides (9-HPODE), which are rapidly reduced to the more stable 9-HODE.[5]

Data Presentation: Quantitative Effects of 9-HODE

The biological activities of 9-HODE are concentration-dependent. The following tables summarize key quantitative data from in vitro studies.

| Cell Type | 9-HODE Concentration | Observed Effect | Reference |

| THP-1 Monocytes | 30 µM | Increased GPR132 mRNA expression | |

| Human Keratinocytes | 1 µM | Increased IL-6 Production | [6] |

| Human Keratinocytes | 10 µM | Increased IL-6, IL-8, and GM-CSF Production | [6] |

| Human Dermal Fibroblasts | 10 µM | Increased MMP-1 and MMP-3 production; Reduced Collagen I (COL1) production | [7] |

Table 1: Quantitative Effects of 9-HODE on Cellular Responses

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects primarily through the activation of specific cell surface and intracellular receptors.

G Protein-Coupled Receptor 132 (GPR132) Signaling

9-HODE is a potent agonist of GPR132, also known as G2A.[8] Activation of this receptor has been linked to pro-inflammatory responses. The binding of 9-HODE to GPR132 can initiate downstream signaling cascades, including the activation of Protein Kinase C (PKC), which can in turn sensitize other receptors like TRPV1.[9]

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

9-HODE and other OXLAMs are endogenous agonists of the TRPV1 channel, a key receptor involved in pain and inflammation.[10][11] The activation of TRPV1 by 9-HODE can lead to an influx of calcium ions, triggering neuronal excitation and the release of pro-inflammatory neuropeptides. The binding site for 9-HODE on TRPV1 appears to be distinct from that of capsaicin.[11]

References

- 1. bt-laboratory.com [bt-laboratory.com]

- 2. Human Pro-MMP-1 ELISA - Quantikine DMP100: R&D Systems [rndsystems.com]

- 3. fn-test.com [fn-test.com]

- 4. Human Collagen I ELISA Kit (A246931) [antibodies.com]

- 5. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 6. Primary Human Fibroblast Cell Culture [protocols.io]

- 7. Human MMP-1(Matrix Metalloproteinase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. allevi3d.com [allevi3d.com]

The Intracellular Journey of 9-HODE: A Technical Guide to Cellular Uptake, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake, metabolism, and signaling pathways of 9-hydroxyoctadecadienoic acid (9-HODE), a significant oxidized metabolite of linoleic acid. This document synthesizes current research to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Introduction to 9-HODE

9-hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] It exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be formed through both enzymatic and non-enzymatic pathways.[2] Due to its role in various physiological and pathological processes, including inflammation, oxidative stress, and atherosclerosis, understanding the cellular mechanisms of 9-HODE is of paramount importance for therapeutic development.[3][4]

Cellular Formation of 9-HODE

The production of 9-HODE can occur through several pathways within the cell, leading to a mixture of its stereoisomers.

Enzymatic Pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid to predominantly 9(R)-HODE.[2]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2B6, produce a racemic mixture of 9(S)-HODE and 9(R)-HODE, with the R stereoisomer being the major product (approximately 80% in human liver microsomes).[2][4][5]

-

Lipoxygenases (LOX): 5-lipoxygenase (5-LOX) can metabolize linoleic acid to 9-HODE.[6] In mice, an 8(S)-lipoxygenase metabolizes linoleic acid to 9(S)-HODE.[2]

Non-Enzymatic Pathways:

-

Free Radical and Singlet-Oxygen Oxidation: Under conditions of oxidative stress, non-enzymatic oxidation of linoleic acid leads to the formation of both 9-HODE and 13-HODE.[2][3]

Cellular Uptake and Transport

While the precise mechanisms of cellular uptake for 9-HODE are not fully elucidated, it is understood that as a fatty acid, it can be transported across the cell membrane. The activation of intracellular receptors and its incorporation into cellular lipids strongly suggest its efficient entry into the cell. The fatty acid translocase CD36, which is involved in the uptake of long-chain fatty acids, is upregulated by 9-HODE, suggesting a potential role in its own transport.[4][7] Additionally, Fatty Acid Binding Proteins (FABPs), such as FABP4, are induced by 9-HODE and are known to chaperone lipids within the cytoplasm, facilitating their transport to various organelles and their participation in metabolic and signaling pathways.[4][8]

Metabolism of 9-HODE

Once inside the cell, 9-HODE undergoes further metabolic processing:

-

Esterification into Phospholipids: 9-HODE is incorporated into the sn-2 position of cellular phospholipids, such as phosphatidylserine. This process can serve as a storage mechanism.[2]

-

Release from Phospholipids: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) can release 9-HODE from its phospholipid stores, making it available for signaling and further metabolism.[2]

-

Oxidation to 9-oxo-ODE: 9-HODE can be further metabolized by hydroxy-fatty-acid dehydrogenase to its ketone derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE), which is also biologically active.[2]

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by activating several key signaling receptors and pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

9-HODE is a known agonist for PPARα and PPARγ, which are nuclear receptors that function as transcription factors to regulate gene expression involved in lipid metabolism and inflammation.[4][7][9]

-

PPARγ Activation: Activation of PPARγ by 9-HODE leads to the increased expression of genes such as CD36 (involved in fatty acid uptake), FASN (Fatty Acid Synthase), and FABP4.[4][7][8] This pathway is central to 9-HODE's role in macrophage differentiation and lipid accumulation.[3][8] However, some studies suggest that while 9-HODE binds to PPARγ, it may have a weaker transcriptional activity compared to other HODE isomers.[10]

-

PPARα Activation: 9-HODE also activates PPARα, which plays a critical role in fatty acid oxidation.[4][7]

The signaling cascade for PPARγ activation by 9-HODE is depicted below.

Caption: 9-HODE activates the PPARγ signaling pathway.

G Protein-Coupled Receptor 132 (GPR132/G2A)

9-HODE is a potent ligand for GPR132, also known as G2A, a receptor highly expressed in macrophages and involved in inflammatory processes.[3][11]

-

Downstream Signaling: Activation of GPR132 by 9-HODE can lead to intracellular calcium mobilization, inhibition of cAMP accumulation, and activation of the MAP kinase pathway.[11] This signaling is implicated in the pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis.[3] While both 9-HODE and its effects on FABP4 expression are mediated by PPARγ, the induction of FABP4 by 9-HODE is independent of GPR132.[8]

The GPR132 signaling cascade initiated by 9-HODE is illustrated below.

Caption: 9-HODE-mediated activation of the GPR132 receptor.

Transient Receptor Potential Vanilloid 1 (TRPV1)

9-HODE and its metabolites can also act on the TRPV1 ion channel, which is involved in pain perception.[2][4] This interaction suggests a role for 9-HODE in nociception.

Quantitative Data

The following tables summarize key quantitative data related to the production and activity of 9-HODE.

Table 1: Production and Levels of 9-HODE and its Metabolites

| Parameter | Value | Context | Source |

| 9-HODE R/S Ratio (CYP-mediated) | 80% / 20% | Human liver microsomes | [2][5] |

| Mean Plasma 9-HODE | 57.8 nmol/L | Rat plasma | [12] |

| Mean Plasma 9-oxoODE | 218.1 nmol/L | Rat plasma | [12] |

| 9-HODE + 13-HODE Fold Increase | 3.1-fold | Post 75-km cycling | [13][14] |

| 9-HODE Levels in Meat Products | 2.37-11.02 µg/g | Various meat products | [15] |

Table 2: Receptor Activation by 9-HODE

| Receptor | Concentration | Effect | Cell Type | Source |

| PPARα | 2 µM | >4-fold activation | HepG2 cells | [4] |

| PPARα | 6 µM | ~10-fold activation | HepG2 cells | [4] |

| PPARγ | 6 µM | ~2.5-fold activation | Reporter cell lines | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments in 9-HODE research.

Quantification of 9-HODE

A. High-Performance Liquid Chromatography (HPLC)

-

Lipid Extraction: Extract total lipids from samples (e.g., plasma, tissue homogenates) using a method such as the Folch procedure (chloroform:methanol 2:1) with an added antioxidant like butylated hydroxytoluene (BHT).[16]

-